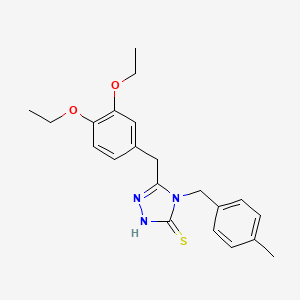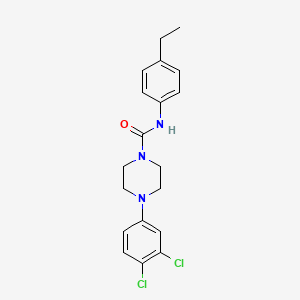
5-(3,4-diethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
描述
5-(3,4-diethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol, commonly known as DMDDT, is a chemical compound that belongs to the class of triazole derivatives. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). DMDDT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
作用机制
DMDDT exerts its biological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. DMDDT binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity.
Biochemical and Physiological Effects
DMDDT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMDDT inhibits the activity of GSK-3β, leading to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway. In vivo studies have demonstrated that DMDDT has neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
DMDDT has several advantages as a research tool, including its high potency and specificity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, DMDDT also has several limitations, including its poor solubility in aqueous solutions and its potential off-target effects.
未来方向
There are several potential future directions for research on DMDDT. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of DMDDT. Another area of interest is the investigation of the potential therapeutic applications of DMDDT in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of DMDDT and its potential applications in the treatment of neurological disorders.
科学研究应用
DMDDT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMDDT has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In biochemistry, DMDDT has been used as a tool to study the role of GSK-3β in various cellular processes. In neuroscience, DMDDT has been studied for its potential neuroprotective effects and as a tool to study the role of GSK-3β in various neurological disorders.
属性
IUPAC Name |
3-[(3,4-diethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-25-18-11-10-17(12-19(18)26-5-2)13-20-22-23-21(27)24(20)14-16-8-6-15(3)7-9-16/h6-12H,4-5,13-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKULQBSREVIZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NNC(=S)N2CC3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4280854.png)


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4280873.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4280876.png)

![2,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4280884.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B4280890.png)

![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-4-ethoxybenzenesulfonohydrazide](/img/structure/B4280911.png)
![2-methyl-8-[4-(trifluoromethyl)pyridin-2-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4280913.png)
![5-{5-[(4-propylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4280921.png)
![N-(4-acetylphenyl)-2-({3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4280948.png)